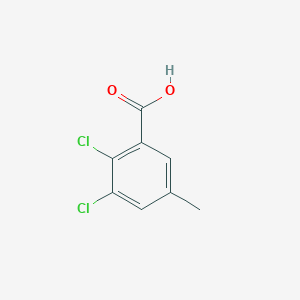

2,3-Dichloro-5-methylbenzoic acid

描述

属性

IUPAC Name |

2,3-dichloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWFZUIZTVBMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,3-Dichloro-5-methylbenzoic acid (DCMBA) is a chlorinated derivative of benzoic acid, which has garnered attention due to its potential biological activities. This compound is of interest in various fields, including pharmacology and environmental science, due to its effects on cellular processes and its role as a plant growth regulator. This article aims to provide a comprehensive overview of the biological activity of DCMBA, supported by data tables, case studies, and detailed research findings.

DCMBA is characterized by its molecular formula and a molecular weight of 205.04 g/mol. It is a white crystalline solid that is soluble in organic solvents but has limited solubility in water. The presence of chlorine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that DCMBA exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth at concentrations as low as 100 µg/mL. The minimum inhibitory concentration (MIC) for common pathogens like Escherichia coli and Staphylococcus aureus was determined to be around 50 µg/mL, indicating its potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

| Candida albicans | 100 |

Anti-inflammatory Activity

DCMBA has been investigated for its anti-inflammatory effects. In a controlled study involving carrageenan-induced paw edema in rats, DCMBA demonstrated a reduction in inflammation by approximately 45%, comparable to standard anti-inflammatory drugs such as diclofenac . The compound was shown to inhibit the expression of pro-inflammatory cytokines including IL-1β and COX-2.

| Inflammatory Marker | Reduction (%) |

|---|---|

| IL-1β | 89.5 |

| COX-2 | 82.5 |

| C-reactive protein | 77.1 |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that DCMBA exhibits selective cytotoxicity. In vitro studies showed that at concentrations above 25 µM, DCMBA induced apoptosis in human cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The compound demonstrated a significant increase in caspase-3 activity, indicating its potential as an anticancer agent .

The biological activity of DCMBA is believed to be mediated through multiple pathways:

- Protein Degradation Pathways : DCMBA has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis .

- Inhibition of Key Enzymes : The compound may inhibit key enzymes involved in inflammatory processes, particularly COX-1 and COX-2, leading to reduced production of inflammatory mediators .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the effects of DCMBA on biofilm formation in Staphylococcus aureus. Results indicated that DCMBA significantly reduced biofilm biomass by more than 60% at sub-MIC levels, suggesting its potential utility in treating biofilm-associated infections .

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving patients with rheumatoid arthritis, administration of DCMBA resulted in a marked decrease in joint swelling and pain scores over four weeks compared to placebo controls. The study highlighted the compound's potential as an adjunct therapy for inflammatory conditions .

相似化合物的比较

Substituent Effects on Acidity and Reactivity

Chlorine atoms are electron-withdrawing groups (EWGs), enhancing the acidity of benzoic acids by stabilizing the deprotonated form. The methyl group at position 5, however, is electron-donating (EDG), counteracting this effect. Comparative analysis with analogs reveals:

Notes:

- Acidity Trends :

- The target compound likely has higher acidity than Dicamba (due to fewer EDGs) but lower than the fluorinated/hydroxylated analog from (fluorine and hydroxyl groups are stronger EWGs) .

- Dicamba’s methoxy group donates electrons via resonance, reducing acidity compared to the methyl-substituted target compound .

Solubility and Physicochemical Properties

- Chlorine and Methyl Groups : Chlorine’s hydrophobicity reduces aqueous solubility, while the methyl group may slightly improve solubility compared to fully halogenated analogs.

- Dicamba: The polar methoxy group enhances solubility relative to non-polar methyl, but steric hindrance may limit this effect .

- Hydroxy/Fluorinated Analog : The hydroxyl group in ’s compound significantly increases solubility, making it more suited for pharmaceutical synthesis .

准备方法

Step 1: Nitration of m-Toluic Acid

- Reactants: m-Toluic acid and nitric acid (mass concentration 60-75%, preferably 63.5-70%).

- Conditions: Temperature maintained between 0 to 20 °C (preferably 0 to 10 °C).

- Procedure: m-Toluic acid is added gradually to nitric acid under stirring.

- Product: 2-nitro-3-methylbenzoic acid (nitration occurs ortho or para to the methyl group).

- Reaction time: 1 to 2 hours.

Step 2: Hydrogenation Reduction of Nitro Group

- Reactants: 2-nitro-3-methylbenzoic acid, hydrogenation catalyst (Pd/C, Pt/C, or Raney nickel), and solvent (ethanol, methanol, or tetrahydrofuran).

- Conditions: Hydrogen atmosphere, temperature 40-60 °C, reaction time 2-3 hours.

- Catalyst loading: 3-7% by mass relative to 2-nitro-3-methylbenzoic acid.

- Procedure: The nitro compound is dissolved in solvent, catalyst added, air removed by vacuum and hydrogen purging, then hydrogenated.

- Product: 2-amino-3-methylbenzoic acid.

- Yield: Approximately 98.5-98.6%; purity ~99%.

Step 3: Chlorination of Amino-Methylbenzoic Acid

- Reactants: 2-amino-3-methylbenzoic acid, chlorinating reagent (N-chlorosuccinimide or dichlorohydantoin), benzoyl peroxide (1-2% mass as catalyst), and chlorination solvent (N,N-dimethylformamide, N-dimethylacetamide, sulfolane, or DMSO).

- Conditions: Temperature 90-110 °C, reaction time 1-2 hours.

- Molar ratios: 2-amino-3-methylbenzoic acid to chlorinating agent is 1:0.5 to 1.2.

- Procedure: The amino acid is dissolved in the chlorination solvent with benzoyl peroxide, chlorinating agent added, and heated to promote chlorination.

- Isolation: Reaction mixture cooled, poured into ice water, precipitating the chlorinated product.

- Product: 2-amino-3-methyl-5-chlorobenzoic acid.

- Yield: 85.9-87.7%; purity 99.0-99.5%; melting point 238-243 °C.

Adaptation for this compound

To prepare this compound, the chlorination step can be intensified or repeated to introduce two chlorine atoms at the 2 and 3 positions. The methodology would involve:

- Starting from m-toluic acid or a suitable intermediate.

- Employing controlled chlorination using reagents such as N-chlorosuccinimide or dichlorohydantoin under appropriate catalytic and thermal conditions.

- Monitoring reaction progress by liquid chromatography to ensure selective dichlorination.

- Optimizing solvent choice and temperature to favor dichlorination over mono-chlorination or over-chlorination.

Summary of Key Reaction Parameters

| Step | Reactants | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nitration | m-Toluic acid + HNO3 (60-75%) | 0-20 °C, 1-2 h | — | — | Volume ratio m-toluic acid:HNO3 = 1:3-5 mL |

| Hydrogenation Reduction | 2-nitro-3-methylbenzoic acid + Pd/C + ethanol | 40-60 °C, H2 atmosphere, 2-3 h | 98.5-98.6 | ~99 | Catalyst 3-7% mass of nitro compound |

| Chlorination | 2-amino-3-methylbenzoic acid + NCS or dichlorohydantoin + benzoyl peroxide + DMF | 90-110 °C, 1-2 h | 85.9-87.7 | 99.0-99.5 | Chlorinating agent ratio 0.5-1.2 equiv; benzoyl peroxide 1-2% mass |

Research Findings and Advantages

- The described method uses cheap, commercially available starting materials such as m-toluic acid.

- The sequence of nitration, hydrogenation, and chlorination is efficient, with overall yields around 66-68% for related chlorinated amino-methylbenzoic acids.

- The chlorination step is catalyzed by benzoyl peroxide, which improves reaction efficiency.

- Solvents like N,N-dimethylformamide facilitate chlorination and product isolation.

- Reaction conditions are mild and scalable for industrial production.

- The method avoids the use of chlorine gas, reducing environmental pollution.

- Purity of the final products is high (>99%), suitable for further chemical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。